2-Ethylbutyric acid
Overview
Description
2-Ethylbutyric acid is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a characteristic odor and is known for its applications in various industries, including the production of flavors and fragrances. The compound is also referred to as diethylacetic acid.
Mechanism of Action
Target of Action
2-Ethylbutyric acid, also known as diethylacetic acid , is a chemical compound that is used in various applications.
Mode of Action
It is known to have a strong irritant effect on the eyes, skin, mucous membranes, and upper respiratory tract .
Biochemical Pathways
This compound is classified as a branched fatty acid . Fatty acids play crucial roles in numerous biochemical pathways, including energy production, cellular structure integrity, and signaling pathways.
Pharmacokinetics
It is known that this compound has a certain degree of water solubility , which may influence its bioavailability and distribution in the body.
Result of Action
Exposure to this compound can cause strong irritation, leading to symptoms such as burning sensation, wheezing, laryngitis, cough, shortness of breath, headache, nausea, and vomiting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it can be distributed in aqueous environments within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbutyric acid can be synthesized through several methods:
Oxidation of 2-ethylbutanol: This method involves the oxidation of 2-ethylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reaction of 3-pentanol with formic acid: In the presence of sulfuric acid, 3-pentanol reacts with formic acid to produce this compound.
Catalytic hydrogenation: The ester of glutaric acid can be hydrogenated in the presence of catalysts like nickel or iron to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of glutaric acid esters. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
2-Ethylbutyric acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Reduction: Can be reduced to 2-ethylbutanol using reducing agents like lithium aluminum hydride.
Oxidation: Can be further oxidized to produce compounds like 2-ethylbutyric aldehyde.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Esterification: Esters of this compound.
Reduction: 2-ethylbutanol.
Oxidation: 2-ethylbutyric aldehyde.
Scientific Research Applications
2-Ethylbutyric acid has several applications in scientific research:
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug formulation.
Comparison with Similar Compounds
- Butyric acid
- 2-Methylbutyric acid
- Hexanoic acid
Properties
IUPAC Name |
2-ethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQGTIUCKGYOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041418 | |
Record name | 2-Ethylbutyric acid | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] Colorless liquid with a rancid odor; [Acros Organics MSDS], Liquid, colourless liquid with a mildly rancid odour | |
Record name | 2-Ethylbutyric acid | |
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Record name | 2-Ethylbutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |
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Record name | 2-Ethylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/433/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
99.00 to 101.00 °C. @ 18.00 mm Hg | |
Record name | 2-Ethylbutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
18 mg/mL at 20 °C, miscible with alcohol, ether; soluble in water 1 ml in 65 ml | |
Record name | 2-Ethylbutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Ethylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/433/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.917-0.922 | |
Record name | 2-Ethylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/433/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.18 [mmHg] | |
Record name | 2-Ethylbutyric acid | |
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CAS No. |
88-09-5 | |
Record name | 2-Ethylbutanoic acid | |
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Record name | 2-Ethylbutyric acid | |
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Record name | 2-Ethylbutanoic acid | |
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Record name | 2-Ethylbutanoic acid | |
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Record name | Butanoic acid, 2-ethyl- | |
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Record name | 2-Ethylbutyric acid | |
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Record name | 2-ethylbutyric acid | |
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Record name | 2-ETHYLBUTYRIC ACID | |
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Record name | 2-Ethylbutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-15 °C | |
Record name | 2-Ethylbutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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